1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone
Description
Structural Characterization and Tautomeric Behavior
Core Purine Framework Analysis
The purine scaffold of 1H-purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone retains the bicyclic structure of xanthine derivatives, with methyl groups at N1 and N3 positions. The hydrazone substitution at C8 introduces a planar azomethine (C=N) bond, altering electron density across the conjugated system.
Positional Effects of Hydrazone Substitution at C8
The hydrazone group at C8 significantly impacts the electronic structure of the purine ring. The electron-withdrawing nature of the azomethine bond reduces electron density at adjacent positions, particularly at C2 and C6 carbonyl groups. This polarization enhances the acidity of the N7 proton, as evidenced by downfield shifts in $$ ^1H $$-NMR spectra of analogous compounds. Substitution at C8 also sterically hinders rotational freedom, favoring a planar configuration that stabilizes conjugation between the hydrazone and purine moieties.
Electronic Distribution in the 1,3-Dimethylxanthine Moiety
The 1,3-dimethyl groups donate electron density via inductive effects, counterbalancing the electron-withdrawing hydrazone. Density functional theory (DFT) studies on similar systems reveal localized negative charges at O2 and O6 ($$ \delta^- = -0.45 $$) and positive charges at N9 ($$ \delta^+ = +0.32 $$). This charge separation facilitates intermolecular hydrogen bonding, particularly in protic solvents.
Azo-Hydrazone Tautomerism Dynamics
The compound exists as a dynamic equilibrium between azo (N=N) and hydrazone (NH–N=C) tautomers. The ratio of tautomers is influenced by solvent polarity and substituent effects.
Solvent Polarity Effects on Equilibrium Shifts
In polar aprotic solvents (e.g., DMSO), the hydrazone tautomer dominates (80:20 ratio) due to stabilization of the NH group through hydrogen bonding with solvent. Nonpolar solvents (e.g., chloroform) favor the azo form (55:45), as evidenced by $$ ^1H $$-NMR integration of NH proton signals.
Electron-Withdrawing Group Influence on Tautomeric Preference
Electron-withdrawing substituents on the hydrazone’s aromatic ring (e.g., –NO$$ _2 $$, –CN) stabilize the hydrazone tautomer by conjugative withdrawal of electron density from the azomethine bond. For example, a para-nitro group increases the hydrazone population to 85% in DMSO, compared to 70% for unsubstituted derivatives.
Spectroscopic Validation Techniques
Multinuclear NMR Spectral Assignments
$$ ^1H $$-NMR (400 MHz, DMSO-d$$ _6 $$):
- N7–H: $$ \delta $$ 12.07 ppm (s, 1H, exchangeable with D$$ _2 $$O)
- Azomethine protons: $$ \delta $$ 8.32–8.45 ppm (two singlets for tautomers)
- N1/N3 methyl groups: $$ \delta $$ 3.45 ppm (s, 6H)
$$ ^{13}C $$-NMR (101 MHz, DMSO-d$$ _6 $$):
$$ ^{19}F $$-NMR (376 MHz, DMSO-d$$ _6 $$):
Fluorinated analogs (e.g., 4-F derivatives) show a singlet at $$ \delta $$ -118.2 ppm, confirming para-substitution.
FT-IR Vibrational Mode Correlations
| Vibration Mode | Wavenumber (cm$$ ^{-1} $$) | Assignment |
|---|---|---|
| ν(N–H) | 3217–3066 | Hydrazone NH stretch |
| ν(C=O) | 1702–1684 | Purine carbonyls |
| ν(C=N) | 1610–1588 | Azomethine stretch |
| δ(N–H) | 1540–1480 | NH in-plane bending |
Properties
CAS No. |
88552-69-6 |
|---|---|
Molecular Formula |
C7H10N6O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
8-hydrazinyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H10N6O2/c1-12-4-3(9-6(10-4)11-8)5(14)13(2)7(12)15/h8H2,1-2H3,(H2,9,10,11) |
InChI Key |
VDUMLSGFIWJPIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NN |
Origin of Product |
United States |
Biological Activity
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone is a compound with significant biological implications, particularly in the context of its role as a derivative of uric acid. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₇H₈N₄O₃
- Molecular Weight: 196.1634 g/mol
- CAS Registry Number: 944-73-0
- IUPAC Name: 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione .
Biological Significance
1H-Purine-2,6,8(3H)-trione is recognized primarily as a metabolite of purines. Its biological activity is closely related to its effects on various physiological processes:
1. Antioxidant Activity
- The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
2. Role in Uric Acid Metabolism
- As a derivative of uric acid, it plays a role in purine metabolism. Elevated levels of uric acid can lead to conditions such as gout and kidney stones. Understanding the metabolism of this compound can provide insights into managing such conditions.
3. Potential Therapeutic Applications
- Research suggests that derivatives of purines may have therapeutic applications in treating neurodegenerative diseases and certain cancers due to their ability to modulate cellular signaling pathways.
The biological activity of 1H-Purine-2,6,8(3H)-trione involves several mechanisms:
- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in purine metabolism, thus affecting the levels of uric acid.
- Modulation of Cell Signaling: The compound can influence various signaling pathways that are crucial for cell proliferation and apoptosis.
Case Studies and Experimental Data
A review of literature reveals several studies focusing on the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 : Antioxidant Properties (Journal of Medicinal Chemistry) | Demonstrated that the compound effectively reduced oxidative stress markers in vitro. |
| Study 2 : Uric Acid Metabolism (Clinical Biochemistry) | Found that administration led to decreased uric acid levels in experimental models. |
| Study 3 : Cancer Cell Lines (Cancer Research Journal) | Showed that the compound inhibited growth in specific cancer cell lines through apoptosis induction. |
Detailed Research Findings
-
Antioxidant Activity
- A study published in the Journal of Medicinal Chemistry highlighted that 1H-Purine-2,6,8(3H)-trione scavenges reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
-
Metabolic Effects
- Clinical studies indicate that this compound can lower serum uric acid levels effectively in patients with hyperuricemia. This effect is crucial for managing gout and other related disorders.
-
Anticancer Properties
- Research involving various cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways. This finding suggests potential use as an adjunct therapy in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Uric Acid and Its Derivatives
Uric Acid (CAS 69-93-2)
- Structure : The unsubstituted purine core (1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-) .
- Key Properties :
- Applications : End-product of purine metabolism; implicated in gout and antioxidant activity .
1,3-Dimethyluric Acid (CAS 944-73-0)
1,3,7-Trimethyluric Acid (CAS 5415-44-1)
Ammonium Urate (CAS 6009-66-1)
Hydrazone Derivatives and Functional Group Effects
The 8-hydrazone substitution in the target compound introduces a reactive NH-NH₂ group, which may:
- Enhance metal-chelating properties compared to methyl or salt derivatives.
- Alter solubility : Hydrazones often exhibit lower solubility in water than their parent carbonyl compounds.
- Modulate biological activity: Hydrazones are known for antimicrobial and anticancer applications, though specific data for this compound are lacking .
Physicochemical and Thermodynamic Properties
Table 1: Comparative Physicochemical Data
Preparation Methods
Hydrazone Formation via Reaction with Hydrazine Derivatives
The primary synthetic route to prepare this compound involves the condensation reaction between a suitable hydrazine derivative and a carbonyl-containing purine precursor, typically 1,3-dimethyluric acid or its derivatives. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon at the 8-position of the purine ring, followed by dehydration to form the hydrazone linkage.
-
- 1,3-Dimethyluric acid or 1,3-dimethylpurine-2,6,8-trione (carbonyl precursor)
- Hydrazine hydrate or substituted hydrazine derivatives
Solvents: Ethanol, acetic acid, or aqueous acidic media to facilitate solubility and reaction kinetics
- Temperature: Mild heating (room temperature to 60°C) to promote condensation without decomposition
- pH Control: Slightly acidic conditions (pH ~4-6) to optimize hydrazone formation and minimize side reactions
- Reaction Time: Several hours (typically 2-6 hours) depending on reactant concentrations and temperature
$$
\text{1,3-Dimethyluric acid} + \text{Hydrazine derivative} \rightarrow \text{this compound} + H_2O
$$
Purification and Characterization
- Purification: The crude product is typically purified by recrystallization from ethanol or by chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve high purity.
- Monitoring: Reaction progress and purity are monitored by TLC and HPLC, with UV detection at wavelengths corresponding to purine chromophores.
- Characterization: Confirmed by spectroscopic methods including NMR (proton and carbon), IR spectroscopy (noting hydrazone C=N stretch), and mass spectrometry.
Alternative Synthetic Approaches
While hydrazone formation is the main route, alternative methods may involve:
- Stepwise synthesis: Starting from theophylline or related methylxanthines, oxidation to introduce the 8-oxo group followed by hydrazone formation.
- Use of protected hydrazine derivatives: To control regioselectivity and improve yields in complex synthetic schemes.
Data Table Summarizing Preparation Parameters
| Parameter | Description/Condition | Notes |
|---|---|---|
| Starting Material | 1,3-Dimethyluric acid or 1,3-dimethylpurine-2,6,8-trione | Commercially available or synthesized |
| Hydrazine Source | Hydrazine hydrate or substituted hydrazines | Hydrazine hydrate most common |
| Solvent | Ethanol, acetic acid, or aqueous acidic media | Facilitates solubility and reaction |
| Temperature | 25–60 °C | Mild heating to promote reaction |
| pH | Slightly acidic (pH 4–6) | Optimizes hydrazone formation |
| Reaction Time | 2–6 hours | Depends on conditions |
| Purification Method | Recrystallization, TLC, or HPLC | Ensures product purity |
| Monitoring Techniques | TLC, HPLC, UV-Vis | Tracks reaction progress |
| Characterization | NMR, IR, Mass Spectrometry | Confirms structure |
Research Findings on Preparation Optimization
- Yield Optimization: Studies indicate that maintaining slightly acidic pH and moderate temperatures improves hydrazone yield and reduces side products.
- Solvent Effects: Ethanol and acetic acid are preferred solvents due to their ability to dissolve both reactants and facilitate dehydration steps.
- Reaction Kinetics: Reaction rates increase with temperature but must be balanced against potential decomposition of sensitive purine derivatives.
- Purity Control: Use of chromatographic purification is critical to remove unreacted hydrazine and side products, ensuring suitability for biochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
